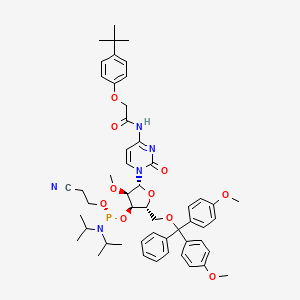

DMT-2'O-Methyl-rC(tac) Phosphoramidite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

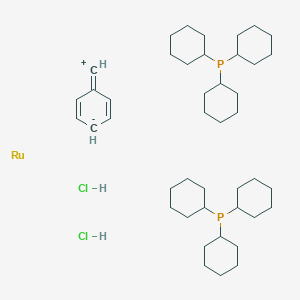

DMT-2’O-Metil-rC(tac) fosforamidita es un compuesto químico especializado que se utiliza principalmente en la síntesis de oligonucleótidos. Es un derivado de la citidina, modificado para incluir un grupo 2’-O-metil y un grupo protector 5’-O-(4,4’-dimetoxitritil) (DMT). Este compuesto es crucial en el campo de la biología molecular y la bioquímica para la síntesis de secuencias de ARN con mayor estabilidad y resistencia a la degradación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DMT-2’O-Metil-rC(tac) fosforamidita implica varios pasos clave:

Protección del Grupo 5’-Hidroxilo: El grupo 5’-hidroxilo de la citidina se protege utilizando un grupo 4,4’-dimetoxitritil (DMT).

Metilación del Grupo 2’-Hidroxilo: El grupo 2’-hidroxilo se metila para formar el derivado 2’-O-metil.

Introducción del Grupo Fosforamidita: El grupo 3’-hidroxilo se convierte en un fosforamidita utilizando 2-cianoetil N,N-diisopropilclorofosforamidita.

Estas reacciones se suelen llevar a cabo en condiciones anhidras utilizando técnicas de atmósfera inerte para evitar que la humedad interfiera con las reacciones .

Métodos de Producción Industrial

La producción industrial de DMT-2’O-Metil-rC(tac) fosforamidita sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Procesamiento por Lotes: Se mezclan y reaccionan grandes cantidades de reactivos en reactores por lotes.

Purificación: El producto se purifica utilizando técnicas como la cromatografía líquida de alto rendimiento de fase inversa (HPLC) y la RMN de 31P para asegurar una alta pureza y rendimiento

Análisis De Reacciones Químicas

Tipos de Reacciones

DMT-2’O-Metil-rC(tac) fosforamidita sufre varios tipos de reacciones químicas:

Oxidación: El grupo fosforamidita se puede oxidar para formar un grupo fosfato.

Sustitución: El grupo protector DMT se puede eliminar en condiciones ácidas para exponer el grupo 5’-hidroxilo.

Reactivos y Condiciones Comunes

Oxidación: El yodo en agua o el hidroperóxido de tert-butilo en acetonitrilo se utilizan comúnmente como agentes oxidantes.

Desprotección: El ácido tricloroacético en diclorometano se utiliza para eliminar el grupo DMT

Productos Principales Formados

Oxidación: El producto principal es el derivado fosfato correspondiente.

Desprotección: El producto principal es el oligonucleótido desprotegido con un grupo 5’-hidroxilo libre

Aplicaciones Científicas De Investigación

DMT-2’O-Metil-rC(tac) fosforamidita tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza en la síntesis de secuencias de ARN modificadas para estudios estructurales y funcionales.

Biología: Se emplea en la creación de moléculas de ARN para estudios de silenciamiento y regulación genética.

Medicina: Se utiliza en el desarrollo de terapias y vacunas basadas en ARN.

Industria: Se aplica en la producción de ARN sintético para diversos procesos industriales .

Mecanismo De Acción

El mecanismo de acción de DMT-2’O-Metil-rC(tac) fosforamidita implica su incorporación en secuencias de ARN durante la síntesis de oligonucleótidos. La modificación 2’-O-metil mejora la estabilidad del ARN al protegerlo de la degradación enzimática. El grupo DMT sirve como grupo protector durante la síntesis, que se puede eliminar para exponer el grupo hidroxilo reactivo para reacciones posteriores .

Comparación Con Compuestos Similares

Compuestos Similares

- DMT-2’O-Metil-rA(bz) Fosforamidita

- DMT-2’O-Metil-rG(ib) Fosforamidita

- DMT-2’O-Metil-rU Fosforamidita

Unicidad

DMT-2’O-Metil-rC(tac) fosforamidita es única debido a sus modificaciones específicas que proporcionan mayor estabilidad y resistencia a la degradación. En comparación con otros compuestos similares, ofrece ventajas únicas en la síntesis de secuencias de ARN con propiedades estructurales y funcionales específicas .

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H64N5O10P/c1-35(2)57(36(3)4)68(65-32-14-30-53)67-47-44(33-64-52(38-15-12-11-13-16-38,39-19-23-41(60-8)24-20-39)40-21-25-42(61-9)26-22-40)66-49(48(47)62-10)56-31-29-45(55-50(56)59)54-46(58)34-63-43-27-17-37(18-28-43)51(5,6)7/h11-13,15-29,31,35-36,44,47-49H,14,32-34H2,1-10H3,(H,54,55,58,59)/t44-,47-,48-,49-,68-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJMGDLRRSEUHM-QEGXYSTPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H64N5O10P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

950.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B8092404.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidine]](/img/structure/B8092437.png)

![4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol](/img/structure/B8092446.png)